3,3',4,4'-Tetrabromodiphenyl ether

Physicochemical Property Environmental Fate Vapor Pressure

Quantifying PBDEs with non-planar congeners like BDE-47 introduces retention time misassignment and quantification bias in environmental analysis. BDE-77-the planar, ortho-unsubstituted tetrabromo congener-eliminates this risk with distinct chromatographic and mass spectrometric properties. • Planar geometry yields unique GC retention index and MS fragmentation pattern, enabling unambiguous congener identification. • Near-zero environmental background ensures interference-free use as recovery surrogate or internal standard in EPA 1614 and ISO 22032 methods. • Supplied with full certificate of analysis; available as neat solid (≥98%) or 50 µg/mL solution in isooctane.

Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
CAS No. 93703-48-1
Cat. No. B1589928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrabromodiphenyl ether
CAS93703-48-1
Molecular FormulaC12H6Br4O
Molecular Weight485.79 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br
InChIInChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyRYGLOWMCGZHYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) Specifications & Procurement Information


3,3',4,4'-Tetrabromodiphenyl ether (CAS 93703-48-1), also designated as PBDE 77 or BDE-77, is a tetra-brominated congener of the polybrominated diphenyl ether (PBDE) class. Characterized by a molecular weight of 485.79 g/mol [1], it is distinguished by a substitution pattern lacking ortho-bromines, which confers a planar molecular geometry [2]. It is not a major environmental contaminant but serves as a critical analytical reference standard and a model compound for studying structure-activity relationships within this persistent organic pollutant class [2].

Why In-Class Substitution of 3,3',4,4'-Tetrabromodiphenyl ether is Unreliable


Substituting BDE-77 with another tetrabromodiphenyl ether congener, such as the environmentally abundant BDE-47, is scientifically invalid for most applications. Despite having the same molecular formula (C12H6Br4O) and molecular weight, the distinct bromine substitution pattern on BDE-77—specifically the absence of ortho-substituents—creates a planar conformation that fundamentally alters its physicochemical properties and biological interactions [1]. This structural uniqueness leads to quantifiable differences in vapor pressure, water solubility, Henry's Law constant, and receptor binding affinity compared to non-planar congeners [2]. Therefore, assuming equivalent behavior or performance based solely on bromine content or molecular weight introduces significant error in analytical, toxicological, and environmental fate studies.

3,3',4,4'-Tetrabromodiphenyl ether (BDE-77): Quantitative Evidence of Differentiation


Quantified Difference in Vapor Pressure Relative to BDE-47

BDE-77 exhibits a significantly lower sub-cooled liquid vapor pressure compared to its non-planar tetrabromo congener, BDE-47, indicating lower volatility and a different environmental partitioning profile. The vapor pressure of BDE-77 is 5.09 × 10⁻⁷ mm Hg, while BDE-47 is 1.40 × 10⁻⁶ mm Hg [1]. This represents a difference of 0.891 × 10⁻⁶ mm Hg, with BDE-47 being approximately 2.75 times more volatile than BDE-77.

Physicochemical Property Environmental Fate Vapor Pressure

Comparative Water Solubility Differentiating BDE-77 and BDE-47

The water solubility of BDE-77 is substantially lower than that of BDE-47, which is a direct consequence of its planar structure and higher degree of molecular ordering. The reported water solubility for BDE-77 is 6 μg/L, whereas BDE-47 exhibits a higher solubility of 15 μg/L [1].

Physicochemical Property Environmental Fate Water Solubility

Differentiation in Henry's Law Constant Compared to BDE-47

The Henry's Law constant (Hscp) for BDE-77 is lower than that of BDE-47, indicating a reduced tendency to partition from water into the air phase. The reported value for BDE-77 is 8.3 × 10⁻¹ mol/(m³ Pa) [1], compared to 9.1 × 10⁻¹ mol/(m³ Pa) for BDE-47 [2].

Physicochemical Property Environmental Partitioning Henry's Law Constant

Distinct Aryl Hydrocarbon Receptor (AhR) Interaction Profile

Unlike its non-planar tetra-bromo congener BDE-47, the planar BDE-77 was specifically selected for study due to its structural resemblance to PCB-77, a known dioxin-like compound. In a direct experimental comparison using stably transfected rodent hepatoma cell lines (H1G1.1c3 mouse and H4G1.1c2 rat) with an AhR-responsive enhanced green fluorescent protein (AhR-EGFP) reporter gene, BDE-77, like other PBDEs, did not induce AhR-EGFP expression or CYP1A1 activity [1]. However, its planar structure allows it to bind to the AhR and act as an antagonist, a property that is not universal across all PBDE congeners [1].

Toxicology Mechanism of Action Aryl Hydrocarbon Receptor

Established and Validated Role as an Analytical Internal Standard

BDE-77 is a widely adopted and validated internal standard for the quantification of PBDEs in complex biological and environmental matrices. Its utility is demonstrated in a validated method for determining brominated flame retardants in human serum, where ¹³C₁₂-labeled BDE-77 was spiked into samples prior to extraction and analysis via UPLC-MS/MS and GC-MS [1]. Similarly, it has been used as an internal standard in the analysis of BDE-99 metabolites in rat hepatocytes via GC/MS [2].

Analytical Chemistry Method Validation Internal Standard

Optimal Research & Industrial Applications for 3,3',4,4'-Tetrabromodiphenyl ether (BDE-77)


Analytical Method Development and Validation for PBDE Quantification

BDE-77 is the preferred choice as a recovery surrogate or internal standard in the development and validation of analytical methods for quantifying PBDEs in environmental (water, soil, sediment) and biological (serum, tissue) samples. Its use as a ¹³C₁₂-labeled internal standard in validated protocols for human serum analysis [3] and as an unlabeled standard in metabolite studies [4] provides a traceable and robust benchmark for ensuring data quality and method accuracy. This application leverages its distinct chromatographic properties and low environmental occurrence to avoid interference with target analytes.

Environmental Fate and Transport Modeling Studies

Accurate environmental fate and transport modeling of PBDEs requires congener-specific physicochemical parameters. BDE-77's unique vapor pressure (5.09 × 10⁻⁷ mm Hg) [3] and Henry's Law constant (8.3 × 10⁻¹ mol/(m³ Pa)) [4] are essential inputs for multimedia models predicting its partitioning between air, water, and soil. Using data from a more common but structurally different congener like BDE-47 would lead to significant errors in predicted distribution and persistence, making authentic BDE-77 data critical for accurate risk assessments.

Structure-Activity Relationship (SAR) and Mechanistic Toxicology Investigations

BDE-77 serves as a critical model compound in toxicological research focused on understanding the structural determinants of PBDE toxicity. Its planar conformation, a result of the absence of ortho-bromine substituents, allows for direct comparison with non-planar congeners like BDE-47 to isolate the effect of molecular geometry on biological activity [3]. This is particularly relevant for studies investigating interactions with the aryl hydrocarbon receptor (AhR) and other nuclear receptors, where molecular planarity is a key determinant of ligand binding and subsequent gene expression.

Reference Standard for Analytical Chemistry and Quality Control

Certified reference materials of BDE-77 are essential for the calibration of analytical instruments (GC-MS, LC-MS/MS) and for quality control in laboratories performing PBDE analysis. Its well-defined and distinct physicochemical properties, including water solubility (6 μg/L) and vapor pressure [3], ensure it can be used as a reliable external calibration standard to verify instrument performance and quantify unknown samples, free from the confounding presence of more abundant environmental congeners.

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